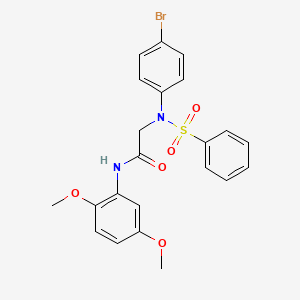![molecular formula C20H21N3O2S B6022439 ethyl 4-[({[2-(1H-indol-3-yl)ethyl]amino}carbonothioyl)amino]benzoate CAS No. 6197-08-6](/img/structure/B6022439.png)
ethyl 4-[({[2-(1H-indol-3-yl)ethyl]amino}carbonothioyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[({[2-(1H-indol-3-yl)ethyl]amino}carbonothioyl)amino]benzoate, also known as EICA, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various areas of research, including cancer treatment, inflammation, and neurological disorders. In
作用机制
Ethyl 4-[({[2-(1H-indol-3-yl)ethyl]amino}carbonothioyl)amino]benzoate inhibits the activity of CA IX by binding to the enzyme's active site. This prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which is necessary for cancer cells to maintain a neutral pH and survive in low-oxygen environments. This compound also inhibits the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been shown to improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to decrease tumor growth in animal models of breast and kidney cancer. It has also been shown to reduce inflammation in models of arthritis and colitis. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using ethyl 4-[({[2-(1H-indol-3-yl)ethyl]amino}carbonothioyl)amino]benzoate in lab experiments is its specificity for CA IX and acetylcholinesterase. This allows researchers to study the effects of inhibiting these enzymes without interfering with other cellular processes. However, this compound is a relatively new compound and its long-term effects on cells and tissues are not yet fully understood. In addition, the synthesis of this compound is complex and requires specialized equipment and expertise.
未来方向
There are several potential future directions for research on ethyl 4-[({[2-(1H-indol-3-yl)ethyl]amino}carbonothioyl)amino]benzoate. One area of interest is the development of more efficient synthesis methods for this compound and related compounds. Another area of interest is the study of this compound's effects on other types of cancer and neurological disorders. Finally, the development of this compound derivatives with improved potency and selectivity could lead to the development of new cancer therapies and treatments for neurological disorders.
合成方法
The synthesis of ethyl 4-[({[2-(1H-indol-3-yl)ethyl]amino}carbonothioyl)amino]benzoate involves a multi-step process that starts with the reaction of 2-(1H-indol-3-yl)ethanamine with carbon disulfide to form 2-(1H-indol-3-yl)ethyl dithiocarbamate. This intermediate is then reacted with ethyl 4-chlorobenzoate to form this compound. The final product is purified using column chromatography.
科学研究应用
Ethyl 4-[({[2-(1H-indol-3-yl)ethyl]amino}carbonothioyl)amino]benzoate has been studied for its potential use in cancer treatment, specifically as an inhibitor of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in many types of cancer, including breast, prostate, and kidney cancer. Inhibition of this enzyme has been shown to decrease tumor growth and increase the effectiveness of chemotherapy. This compound has also been studied for its anti-inflammatory properties and its potential use in treating neurological disorders such as Alzheimer's disease.
属性
IUPAC Name |
ethyl 4-[2-(1H-indol-3-yl)ethylcarbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-2-25-19(24)14-7-9-16(10-8-14)23-20(26)21-12-11-15-13-22-18-6-4-3-5-17(15)18/h3-10,13,22H,2,11-12H2,1H3,(H2,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPSDCZOKMXQST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362221 |
Source


|
| Record name | ethyl 4-[2-(1H-indol-3-yl)ethylcarbamothioylamino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6197-08-6 |
Source


|
| Record name | ethyl 4-[2-(1H-indol-3-yl)ethylcarbamothioylamino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-butyryl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6022366.png)
![1-(2-pyridinylmethyl)-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6022374.png)
![N-(3-chloro-4-methylphenyl)-4-{[2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)ethyl]amino}-3-nitrobenzamide](/img/structure/B6022379.png)

![methyl 5-[2-(3-methoxybenzyl)-4-morpholinyl]-5-oxopentanoate](/img/structure/B6022394.png)

![N-(4-ethoxyphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6022409.png)
![6-chloro-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(5-ethyl-2-thienyl)quinoline](/img/structure/B6022416.png)
![2-[4-(1,4-dithiepan-6-yl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6022421.png)

![1-(3-chlorophenyl)-4-[1-(2,3-dimethoxybenzyl)-3-piperidinyl]piperazine](/img/structure/B6022451.png)
![1-(2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethyl)piperidine](/img/structure/B6022470.png)
![1-(3-methoxybenzyl)-N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinamine](/img/structure/B6022477.png)